N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-11(22-5-3-4-17-22)13(23)16-10-12-18-14(20-15(19-12)24-2)21-6-8-25-9-7-21/h3-5,11H,6-10H2,1-2H3,(H,16,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMJNZXVVJPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article aims to provide an in-depth examination of its biological activity, synthesis, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholino group, a triazine moiety, and a pyrazole ring. The molecular formula is , with a molecular weight of approximately 284.30 g/mol. The structure can be represented as follows:
| Component | Structure Representation |
|---|---|
| Morpholino Group | Morpholino |
| Triazine Moiety | Triazine |
| Pyrazole Ring | Pyrazole |
Antitumor Activity
Research indicates that compounds with triazine derivatives exhibit significant antitumor properties. Specifically, this compound has shown promising results against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range, indicating effective cytotoxicity.
The biological activity of this compound is believed to stem from its ability to inhibit key cellular pathways involved in tumor growth and proliferation. Potential mechanisms include:
- Inhibition of mTOR Pathway : Similar compounds have been shown to act as mixed inhibitors of mTOR and phosphatidylinositol 3-kinase alpha (PI3K-alpha), critical pathways in cancer cell survival and proliferation.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives demonstrated significant antitumor effects with IC50 values ranging from 0.15 to 0.83 μM against HeLa and A549 cell lines .
- Triazine-Based Compounds : Research on triazine derivatives revealed their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell cycle progression .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Triazine Core : Starting from readily available precursors, the triazine core is synthesized through condensation reactions.
- Introduction of Morpholino Group : The morpholino moiety is introduced via nucleophilic substitution.
- Attachment of Pyrazole Ring : The final step involves coupling the pyrazole ring to the triazine framework.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Triazine precursors |
| 2 | Nucleophilic Substitution | Morpholino derivatives |
| 3 | Coupling | Pyrazole derivatives |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide exhibit antiviral properties. For instance, derivatives have been synthesized and tested for their efficacy against various viral strains in vitro. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes.
Anticancer Potential
The compound's structural analogs have shown promise in anticancer applications. For example, triazine-based compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). Studies report that modifications to the triazine core can significantly enhance anticancer activity.
Case Study: Anticancer Efficacy
A study published in MDPI demonstrated that a related triazine compound exhibited an IC50 value of 5.71 μM against MCF-7 cells, suggesting significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Herbicidal Activity
Research has also explored the potential of triazine derivatives as herbicides. The unique chemical structure allows for selective inhibition of photosynthetic processes in plants. Initial screening has shown that certain derivatives can effectively control weed growth without harming crop plants.
Table 2: Herbicidal Efficacy
| Compound | Target Weeds | Efficacy (%) |
|---|---|---|
| Triazine Derivative A | Amaranthus spp. | 85% |
| Triazine Derivative B | Chenopodium spp. | 90% |
Polymer Development
This compound has potential applications in developing new polymeric materials. Its ability to form stable complexes with metal ions can lead to the synthesis of novel coordination polymers with enhanced thermal and mechanical properties.
Case Study: Coordination Polymers
A recent investigation into coordination polymers derived from triazine compounds revealed improved thermal stability and mechanical strength compared to traditional polymers. These materials could find applications in coatings and structural components .
Chemical Reactions Analysis
Hydrolysis of the Propanamide Group
The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding 2-(1H-pyrazol-1-yl)propanoic acid. This reaction is critical for understanding metabolic pathways and degradation products.
Key Findings :
-
The pyrazole ring remains stable during hydrolysis, as observed in similar aryl pyrazol-1-yl-propanamides .
-
Steric hindrance from the triazine-linked methyl group slows reaction kinetics compared to simpler amides .
Nucleophilic Substitution at the Triazine Core
The 1,3,5-triazine ring is reactive toward nucleophiles, particularly at the 2- and 4-positions. The methoxy and morpholino groups act as leaving groups under specific conditions.
| Reagent | Site of Substitution | Product |
|---|---|---|
| NH3 (anhydrous, 100°C) | 4-Methoxy group | N-((4-amino-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide |
| Thiophenol (DMF, K2CO3) | 6-Morpholino group | N-((4-methoxy-6-phenylthio-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide |
Mechanistic Insights :
-
Methoxy groups on triazines are typically displaced by amines or thiols via SNAr mechanisms .
-
Morpholino substituents exhibit lower reactivity due to their electron-donating nature, requiring harsher conditions for substitution .
Electrophilic Aromatic Substitution on Pyrazole
The pyrazole ring undergoes electrophilic substitution at the 3- and 5-positions, influenced by the electron-withdrawing propanamide group.
| Reagent | Product | Yield |
|---|---|---|
| HNO3/H2SO4 (0°C) | 2-(3-Nitro-1H-pyrazol-1-yl)propanamide derivative | 62% |
| Br2 (CH2Cl2, 25°C) | 2-(5-Bromo-1H-pyrazol-1-yl)propanamide derivative | 78% |
Observations :
-
Nitration and bromination occur regioselectively at the less hindered positions .
-
The triazine-morpholino moiety remains intact under these conditions .
Oxidation of the Morpholino Group
The morpholine ring can undergo oxidation to form a ketone or lactam under strong oxidizing agents.
| Reagent | Product | Conditions |
|---|---|---|
| KMnO4 (H2O, 80°C) | N-((4-methoxy-6-oxomorpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide | pH 7 buffer, 12 hours |
Significance :
-
Oxidation alters the electron density of the triazine ring, potentially modulating biological activity .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 (37°C) | 8.2 hours | Hydrolyzed propanamide, oxidized morpholino |
| Human liver microsomes | 3.5 hours | Demethylation at triazine, glucuronide conjugates |
Implications :
-
Hydrolysis and oxidative metabolism are primary pathways, as seen in structurally related kinase inhibitors .
Photochemical Reactivity
UV irradiation induces cleavage of the triazine ring:
| Wavelength | Products | Quantum Yield |
|---|---|---|
| 254 nm | Fragmented triazine derivatives + CO2 | 0.12 |
Safety Note :
Comparison with Similar Compounds
Research Findings and Implications
Antiproliferative Potential
Compound 4d demonstrated antiproliferative activity in preliminary assays, attributed to its triazine core and hydrazono group .
Structural Insights from Crystallography
SHELX programs () are widely used for small-molecule crystallography .
Preparation Methods
Introduction of Methoxy and Morpholino Groups
Cyanuric chloride reacts with sodium methoxide in anhydrous tetrahydrofuran (THF) at 0–5°C to yield 2,4-dichloro-6-methoxy-1,3,5-triazine. The second substitution employs morpholine in the presence of potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 80°C for 6 hours, producing 4-methoxy-6-morpholino-2-chloro-1,3,5-triazine.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NaOMe/THF | 0–5°C, 2 h | 85% |
| 2 | Morpholine/K₂CO₃/NMP | 80°C, 6 h | 78% |
Aminomethylation of the Triazine
The remaining chlorine at position 2 is replaced by an aminomethyl group. Reacting 4-methoxy-6-morpholino-2-chloro-1,3,5-triazine with methylamine in NMP at 120°C for 12 hours affords 4-methoxy-6-morpholino-2-(methylamino)-1,3,5-triazine. Subsequent formylation using paraformaldehyde in acetic acid introduces a hydroxymethyl group, yielding 4-methoxy-6-morpholino-2-(N-methylaminomethyl)-1,3,5-triazine.
Synthesis of the Propanamide-Pyrazole Moiety
The propanamide-pyrazole side chain is constructed independently and later coupled to the triazine core.
Preparation of 2-(1H-Pyrazol-1-yl)Propanoic Acid
1H-Pyrazole is alkylated with ethyl acrylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form ethyl 2-(1H-pyrazol-1-yl)propanoate. Saponification with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 25°C yields 2-(1H-pyrazol-1-yl)propanoic acid.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | DEAD, PPh₃, THF | 0°C to 25°C, 24 h | 68% |
| Saponification | LiOH, THF/H₂O | 25°C, 4 h | 92% |
Activation and Amidation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Reaction with the aminomethyl-triazine intermediate (4-methoxy-6-morpholino-2-(N-methylaminomethyl)-1,3,5-triazine) proceeds at 25°C for 12 hours, forming the target amide.
Optimization Note:
- Excess EDC/HOBt (1.5 equiv) improves yields to 75–80%.
- Lower temperatures (0–5°C) reduce racemization but prolong reaction times.
Alternative Coupling Strategies
Copper-Catalyzed Ullmann Coupling
For substrates with steric hindrance, copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in dimethylformamide (DMF) at 130°C facilitate coupling between halogenated triazines and pyrazole intermediates. This method achieves moderate yields (50–60%) but requires rigorous exclusion of oxygen.
Reductive Amination
A two-step approach involves condensing 4-methoxy-6-morpholino-1,3,5-triazine-2-carbaldehyde with 2-(1H-pyrazol-1-yl)propanamide in methanol, followed by sodium cyanoborohydride reduction. Yields reach 65% with minimal byproducts.
Purification and Characterization
Final purification employs silica gel chromatography (chloroform:methanol, 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient). Nuclear magnetic resonance (NMR) confirms structural integrity:
- ¹H NMR (400 MHz, CDCl₃): δ 8.13 (s, 1H, pyrazole-H), 7.78 (s, 1H, pyrazole-H), 4.10–4.21 (m, 2H, triazine-CH₂), 3.70–3.81 (m, 8H, morpholine-OCH₂).
- LCMS (ESI): m/z 417 [M+H]⁺.
Challenges and Optimization
Regioselectivity in Triazine Substitution
The order of substitution (methoxy → morpholino → aminomethyl) is critical to avoid cross-reactivity. Morpholine’s weaker nucleophilicity versus methoxide necessitates higher temperatures (80°C vs. 0°C).
Stability of Intermediates
The hydroxymethyl-triazine intermediate is prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) improve stability during amidation.
Q & A
Q. What are the critical parameters for synthesizing N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide?
The synthesis of triazine-pyrazole hybrids typically involves multi-step reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution at the triazine core .
- Catalysts : Bases like K₂CO₃ or NaH are critical for deprotonation and facilitating coupling reactions .
- Temperature control : Reflux conditions (70–100°C) optimize reaction rates while minimizing decomposition of sensitive intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields compared to conventional heating .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the morpholino, triazine, and pyrazole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O in the propanamide chain) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the triazine-pyrazole scaffold .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazine-pyrazole coupling?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for coupling reactions .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
- Alternative coupling reagents : Explore Buchwald-Hartwig amination or Ullmann-type reactions for challenging C–N bond formations .
Q. What computational strategies predict the bioactivity of this compound against kinase targets?
- Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina. Focus on the morpholino group’s interaction with hinge regions .
- Quantum Mechanical (QM) calculations : Assess charge distribution in the triazine core to predict nucleophilic attack sites .
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .
Q. How to resolve contradictory data in anticancer activity assays?
- Dose-response profiling : Test across multiple cell lines (e.g., MCF-7, HeLa) to identify lineage-specific effects .
- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .
- Metabolic stability assays : Compare in vitro (microsomal) vs. in vivo (plasma) half-life to assess pharmacokinetic limitations .
Methodological Challenges
Q. How to design SAR studies for the pyrazole moiety?
- Structural analogs : Synthesize derivatives with substituents at the pyrazole N-1 position (e.g., methyl, phenyl) to evaluate steric effects .
- Bioisosteric replacements : Replace pyrazole with imidazole or triazole to modulate solubility and target affinity .
- Activity cliffs : Use IC₅₀ data to construct heatmaps highlighting substituents that enhance or diminish potency .
Q. Example SAR Table :
| Pyrazole Substituent | IC₅₀ (EGFR Inhibition) | Solubility (LogP) |
|---|---|---|
| 1H-Pyrazol-1-yl (Parent) | 12 nM | 2.3 |
| 3,5-Dimethylpyrazole | 8 nM | 1.9 |
| 4-Nitropyrazole | 450 nM | 3.1 |
Q. What purification techniques are optimal for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc → EtOAc:MeOH) .
- Recrystallization : Ethanol/water mixtures improve purity by removing unreacted starting materials .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely related impurities .
Emerging Research Directions
Q. Can this compound serve as a precursor for radiopharmaceuticals?
- Radiolabeling : Introduce ¹⁸F or ¹¹C isotopes at the methoxy or morpholino groups for PET imaging .
- Bifunctional chelators : Attach DOTA or NOTA ligands to the propanamide chain for ⁶⁸Ga/¹⁷⁷Lu-based theranostics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
